

# 5-Fluoro-2-methylpyridine: A Technical Overview of Toxicological and Ecotoxicological Data

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## Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

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This document provides a comprehensive analysis of the available toxicological and ecotoxicological data for **5-Fluoro-2-methylpyridine** (CAS No: 2369-19-9). The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The data is presented through structured tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application.

## Toxicological Data

The toxicological profile of **5-Fluoro-2-methylpyridine** has been evaluated through various studies to determine its potential hazard to human health. The primary endpoints investigated include acute toxicity, skin and eye irritation, and mutagenicity.

Acute toxicity studies are conducted to assess the adverse effects occurring shortly after the administration of a single dose of a substance. For **5-Fluoro-2-methylpyridine**, data is available for oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **5-Fluoro-2-methylpyridine**

Test Type	Species	Route	Value	Reference
LD50	Rat	Oral	>300 - 2000 mg/kg bw	ECHA REACH Registration Dossier
LD50	Rat	Dermal	>2000 mg/kg bw	ECHA REACH Registration Dossier

| LC50 | Rat | Inhalation | >5.1 mg/L (4h) | ECHA REACH Registration Dossier |

Evaluations of skin and eye irritation potential are critical for assessing handling risks. Studies on rabbits indicate that **5-Fluoro-2-methylpyridine** is a notable irritant.

Table 2: Irritation Potential of **5-Fluoro-2-methylpyridine**

Test Type	Species	Result	Reference
Skin Irritation/Corrosion	Rabbit	Causes severe skin burns	ECHA REACH Registration Dossier

| Eye Irritation | Rabbit | Causes serious eye damage | ECHA REACH Registration Dossier |

Genetic toxicology studies investigate the potential of a substance to cause genetic mutations. In vitro tests on **5-Fluoro-2-methylpyridine** have been conducted to assess its mutagenic potential.

Table 3: Mutagenicity Data for **5-Fluoro-2-methylpyridine**

Test Type	System	Result	Reference
Ames Test (OECD 471)	S. typhimurium	Negative	ECHA REACH Registration Dossier

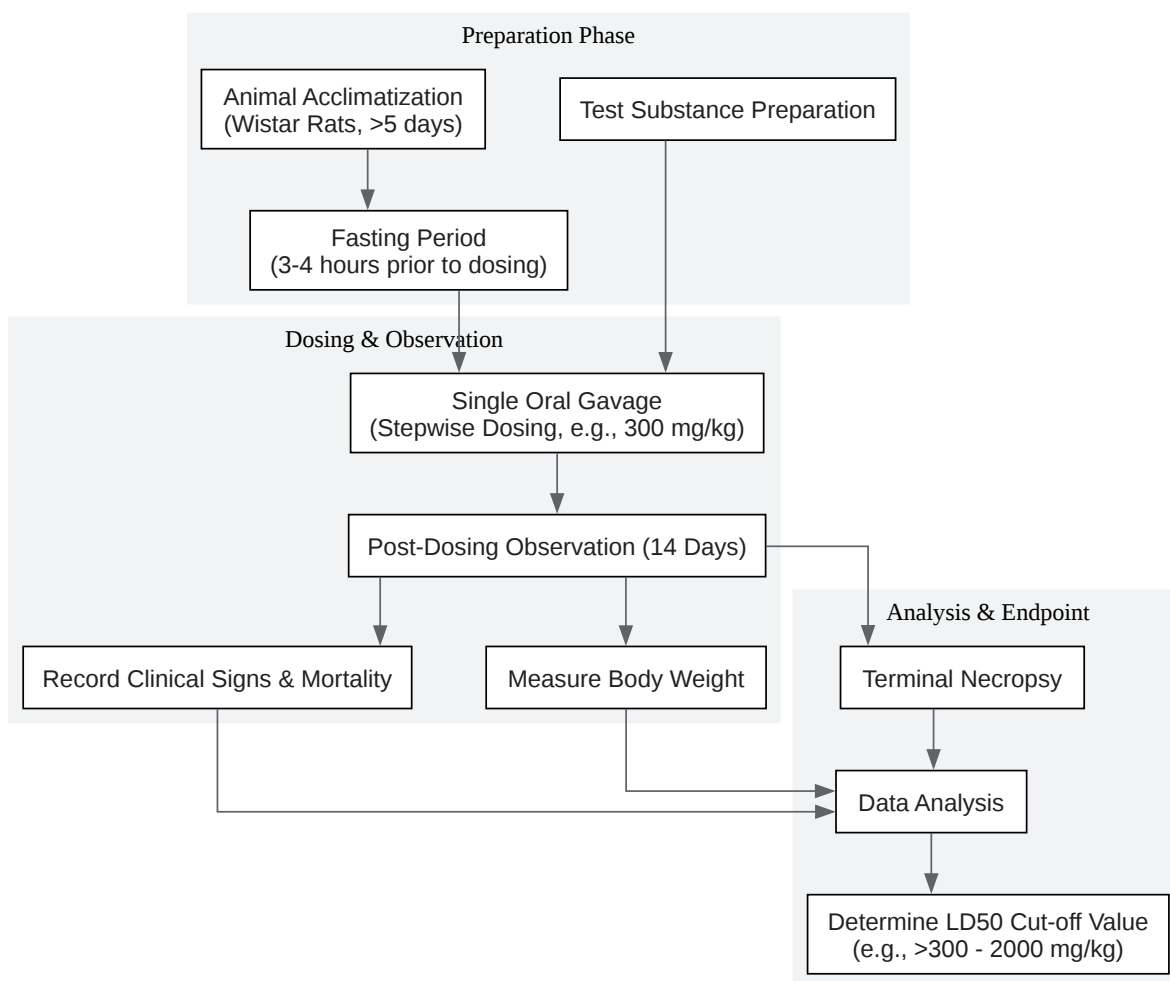
| In vitro Mammalian Cell Gene Mutation Test (OECD 476) | Mouse lymphoma L5178Y cells |  
Negative | ECHA REACH Registration Dossier |

## Experimental Protocols

The data presented above were generated following standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity was determined using the Acute Toxic Class Method (OECD 423).

- **Principle:** This method involves a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
- **Test Animals:** The study utilized female Wistar rats, which were nulliparous and non-pregnant. Animals were approximately 8-12 weeks old and weighed within  $\pm 20\%$  of the mean weight.
- **Administration:** The test substance was administered as a single dose by gavage using a suitable stomach tube.
- **Observations:** Animals were observed for mortality, clinical signs, and body weight changes for at least 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.
- **Dosage:** Based on the results, the LD50 was determined to be within the range of >300 to 2000 mg/kg body weight.



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Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

The bacterial reverse mutation test (Ames test) was used to assess the mutagenic potential of **5-Fluoro-2-methylpyridine**.

- **Principle:** This test uses amino-acid requiring strains of *Salmonella typhimurium* to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle is that the test substance's mutagenic potential is detected by observing the reversion of the bacteria from an inability to synthesize a specific amino acid to the ability to do so.
- **Test System:** Various strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) were used to detect different types of mutations.
- **Metabolic Activation:** The assay was performed both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.
- **Procedure:** Bacteria, the test substance at various concentrations, and (if required) the S9 mix were combined in a test tube. This mixture was then plated on a minimal agar medium.
- **Endpoint:** After incubation for 48-72 hours, the number of revertant colonies (his+) on each plate was counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
- **Result:** **5-Fluoro-2-methylpyridine** was found to be non-mutagenic in this test system.

## Ecotoxicological Data

Ecotoxicity data is essential for understanding the potential environmental impact of a chemical. For **5-Fluoro-2-methylpyridine**, the primary focus has been on its effects on aquatic organisms.

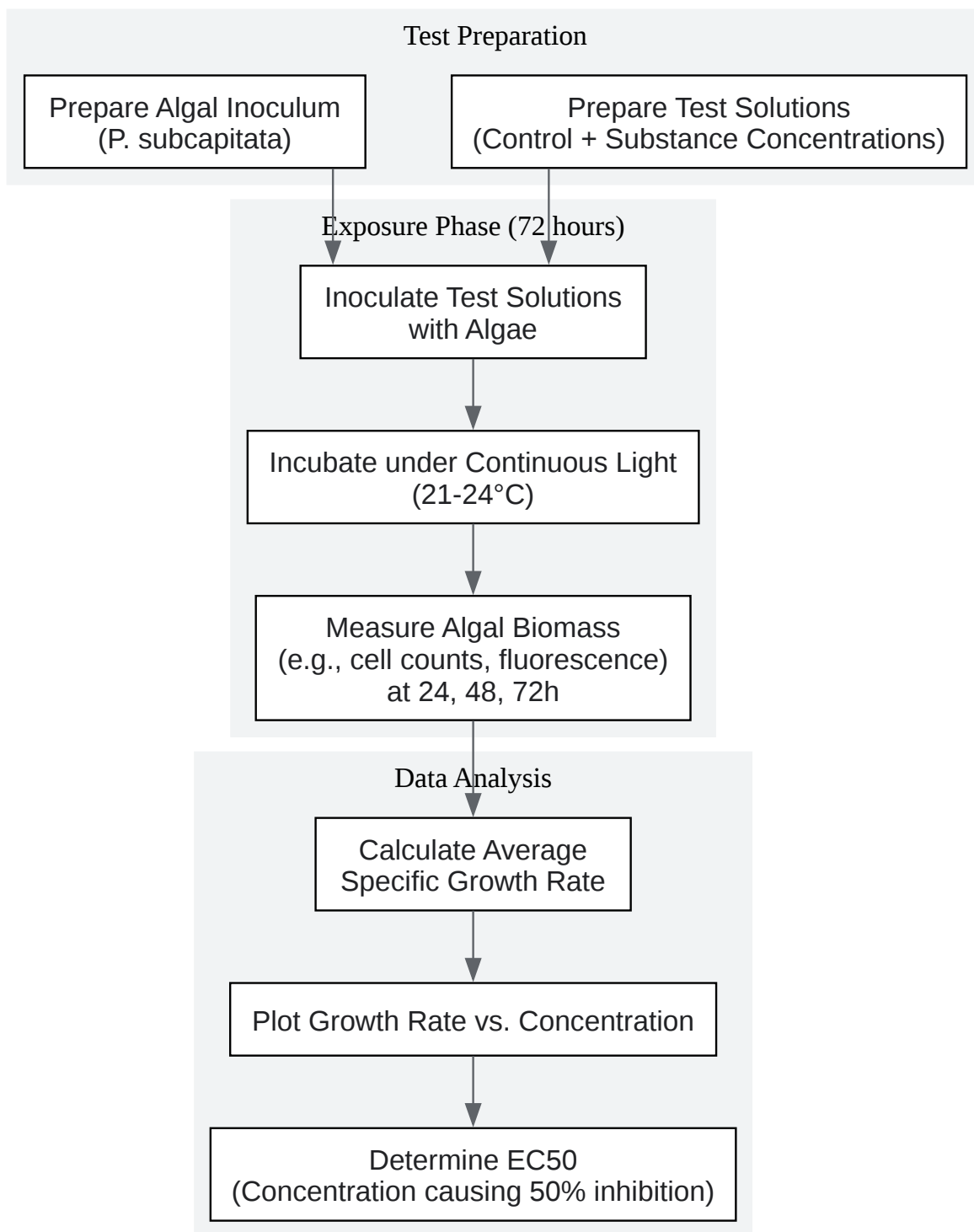
Table 4: Aquatic Ecotoxicity of **5-Fluoro-2-methylpyridine**

Test Type	Species	Exposure Duration	Value	Reference
Acute Toxicity (EC50)	Daphnia magna (Water Flea)	48 hours	>100 mg/L	ECHA REACH Registration Dossier
Growth Inhibition (EC50)	Pseudokirchneriella subcapitata (Algae)	72 hours	>100 mg/L	ECHA REACH Registration Dossier

| Acute Toxicity (LC50) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | >100 mg/L | ECHA REACH Registration Dossier |

This test assesses the effects of a substance on the growth of freshwater microalgae.

- Principle: Exponentially growing cultures of a selected green alga (Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over several generations under defined conditions. The inhibition of growth is determined by comparing the biomass in the test cultures to the biomass of control cultures.
- Procedure: A number of replicate algal cultures are established and incubated with a range of concentrations of the test substance. The cultures are illuminated and kept at a constant temperature (21-24°C).
- Endpoint: The primary endpoint is the inhibition of growth, expressed as the logarithmic increase in biomass (average specific growth rate) over a 72-hour period. The concentration that causes a 50% reduction in growth (EC50) is calculated.
- Result: The 72-hour EC50 for **5-Fluoro-2-methylpyridine** was determined to be greater than 100 mg/L, indicating low toxicity to algae under the test conditions.



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Caption: General Workflow for an Algal Growth Inhibition Test (OECD 201).

## Conclusion

Based on the available data, **5-Fluoro-2-methylpyridine** is classified as having moderate acute oral toxicity in rats. It is corrosive to skin and eyes, necessitating stringent handling procedures. The substance did not show mutagenic potential in in vitro bacterial and mammalian cell gene mutation assays. In terms of ecotoxicity, it demonstrates low toxicity to key aquatic organisms (fish, daphnia, and algae), with effect concentrations being above 100 mg/L. This suggests a limited short-term risk to the aquatic environment from this chemical.

- To cite this document: BenchChem. [5-Fluoro-2-methylpyridine: A Technical Overview of Toxicological and Ecotoxicological Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303128#5-fluoro-2-methylpyridine-toxicology-and-ecotoxicity-data\]](https://www.benchchem.com/product/b1303128#5-fluoro-2-methylpyridine-toxicology-and-ecotoxicity-data)

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